1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that features a chlorinated phenyl ring with a trifluoromethylthio group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine atoms to the phenyl ring.
Thioether Formation: Incorporation of the trifluoromethylthio group.
Alkylation: Addition of the chloromethyl group.
Ketone Formation: Introduction of the propan-2-one moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone to alcohol.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a lead compound for drug development.
Industry: Use in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function through binding or inhibition. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure but with a methylthio group instead of trifluoromethylthio.
1-Chloro-1-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
The presence of the trifluoromethylthio group in 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one might confer unique properties such as increased lipophilicity or metabolic stability, making it distinct from similar compounds.
Properties
Molecular Formula |
C11H9Cl2F3OS |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
1-chloro-1-[5-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Cl2F3OS/c1-6(17)10(13)8-4-7(5-12)2-3-9(8)18-11(14,15)16/h2-4,10H,5H2,1H3 |
InChI Key |
VNCODJARPUXPDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)CCl)SC(F)(F)F)Cl |
Origin of Product |
United States |
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